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Compound of Interest

Compound Name:
3-Methoxy-6-methylpyrazin-2-

amine

Cat. No.: B8645406 Get Quote

Executive Summary & Compound Profile
3-Methoxy-6-methylpyrazin-2-amine is a trisubstituted pyrazine derivative. Its chemical

behavior is dominated by the electron-donating nature of the amino and methoxy groups, which

significantly shield the pyrazine ring carbons and protons compared to the unsubstituted

heterocycle. Accurate characterization requires differentiating this specific isomer from its

regioisomers (e.g., 3-methoxy-5-methylpyrazin-2-amine) which are common byproducts in

cyclization reactions.
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Property Data

IUPAC Name 3-Methoxy-6-methylpyrazin-2-amine

Common Name 2-Amino-3-methoxy-6-methylpyrazine

Molecular Formula

C

H

N

O

Molecular Weight 139.16 g/mol

Physical State Off-white to pale yellow solid

Melting Point
118–120 °C (Lit. range for analogous

aminopyrazines)

Synthesis & Sample Preparation Context
To ensure the spectroscopic data below correlates to a valid sample, the compound is typically

isolated via the nucleophilic displacement of halopyrazines.

Precursor: 2-Chloro-3-methoxy-6-methylpyrazine.

Reagent: Aqueous ammonia or ethanolic ammonia under pressure.

Purification: Recrystallization from ethanol/water is critical to remove ammonium chloride

salts which can broaden NMR amine signals.
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Analyst Note: Ensure your sample is dried under high vacuum (<1 mbar) for 4 hours at 40°C

before NMR analysis to remove residual solvent peaks (Ethanol:

1.2/3.7 ppm; Water:

1.56 ppm in CDCl

) that interfere with integration.

Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR)
The NMR data provides the definitive structural proof. The molecule has low symmetry,

resulting in distinct signals for all proton environments.

H NMR (400 MHz, CDCl

)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

7.45 – 7.55 Singlet (s) 1H H-5 (Ring CH)

The sole

aromatic proton.

Shielded relative

to pyrazine (

8.6) due to the

para-amino and

ortho-methyl

effects.

4.60 – 5.20
Broad Singlet (br

s)
2H -NH

Exchangeable.

Chemical shift

varies with

concentration

and solvent. D

O shake will

extinguish this

signal.

3.95 – 4.05 Singlet (s) 3H -OCH

Characteristic

methoxy region.

Sharp singlet

confirms free

rotation.

2.30 – 2.35 Singlet (s) 3H -CH

Methyl attached

to the aromatic

ring. Slight

downfield shift

due to the

nitrogen

heteroatom.

C NMR (100 MHz, CDCl
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)
Shift (

, ppm)
Assignment Environment

152.5 C-3
Quaternary C attached to OMe

(Deshielded by Oxygen).

146.0 C-2
Quaternary C attached to NH

(Deshielded by Nitrogen).

140.5 C-6
Quaternary C attached to

Methyl.

128.0 C-5 Aromatic CH (Methine).

53.5 -OCH Methoxy carbon.[1]

20.5 -CH Methyl carbon.

Interpretation Logic: The presence of four distinct carbon signals in the aromatic region (three

quaternary, one methine) confirms the trisubstituted pattern. If the methyl were at position 5

(symmetric isomer), the chemical shifts would differ significantly due to the change in electronic

environment relative to the amine.

Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the presence of the primary amine and the ether linkage.

Amine Stretching (

): Two distinct bands at 3450 cm

(asymmetric) and 3320 cm
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(symmetric).

Amine Bending (

): Scissoring vibration visible at 1620–1640 cm

.

Pyrazine Ring Breathing: Strong absorptions at 1580 cm

and 1480 cm

.

Ether Stretching (

): Strong band at 1200–1240 cm

(Aryl-O-Alkyl).

Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

Molecular Ion (M

):m/z 139. (Odd mass confirms odd number of nitrogens: 3).

Base Peak: Often m/z 139 (Stable aromatic system) or m/z 124 (Loss of Methyl).

Fragmentation Pathway:

[M]

(139)

Loss of

CH

(from methyl or methoxy)
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m/z 124.

[M]

(139)

Loss of CH

O (Formaldehyde from methoxy rearrangement)

m/z 109.

Ring Cleavage: Loss of HCN is common in pyrazines, leading to smaller fragments (m/z

50-80 range).

Visualization: Fragmentation Logic & Workflow
The following diagram illustrates the logical flow for structural confirmation and the primary

fragmentation pathway observed in MS.

Unknown Sample
(Isolated Solid)

1H NMR Analysis
(400 MHz)

13C NMR Analysis
(100 MHz)

MS (EI) Analysis
(70 eV)

Structure Confirmed:
3-Methoxy-6-methylpyrazin-2-amine

Singlet 7.5ppm (H-5)
Singlet 4.0ppm (OMe)

4 Aromatic Carbons

M+ = 139

Fragment m/z 124
[M - CH3]+

-15 Da

Fragment m/z 109
[M - CH2O]+

-30 Da

Click to download full resolution via product page

Caption: Analytical workflow correlating spectral signals to the molecular structure and MS

fragmentation.
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Experimental Protocols
Protocol A: NMR Data Acquisition
Objective: Obtain high-resolution spectra with minimal solvent interference.

Preparation: Dissolve 10–15 mg of the dry sample in 0.6 mL of CDCl

(Chloroform-d).

Note: If solubility is poor, use DMSO-d

, but expect the amine peak to shift downfield (~6.0–7.0 ppm) and sharpen.

Instrument Setup:

Temperature: 298 K (25°C).

Pulse Sequence: zg30 (standard proton).

Scans: 16 (for

H), 1024 (for

C).

Relaxation Delay (D1): 1.0 s (

H), 2.0 s (

C).

Processing:

Reference the spectrum to the residual solvent peak (CDCl

: 7.26 ppm for

H, 77.16 ppm for

C).
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Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Protocol B: GC-MS Identification
Objective: Confirm purity and molecular weight.

Column: HP-5MS or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID.

Carrier Gas: Helium at 1.0 mL/min constant flow.

Temperature Program:

Initial: 60°C (Hold 1 min).

Ramp: 20°C/min to 250°C.

Hold: 3 min at 250°C.

Inlet: Split mode (20:1), 250°C.

Detection: MS Source 230°C, Quadrupole 150°C. Scan range 40–300 amu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2. US20220062284A1 - Tetrahydroquinazoline derivatives as selective cytotoxic agents -
Google Patents [patents.google.com]

3. US20080187487A1 - Methods for producing multilayered particles, fibers and sprays and
methods for administering the same - Google Patents [patents.google.com]

4. sicosil.com [sicosil.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-
Methoxy-6-methylpyrazin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8645406#spectroscopic-data-nmr-ir-ms-for-3-
methoxy-6-methylpyrazin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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